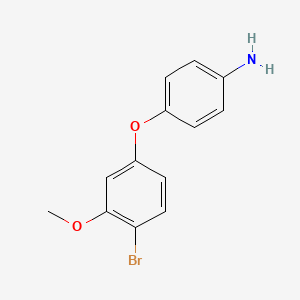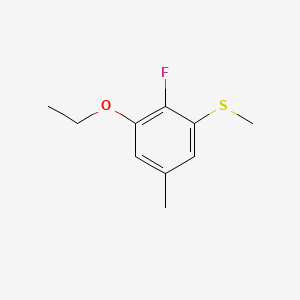
(S)-2-Formamido-4-(methylthio)-N-(naphthalen-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Formamido-4-(methylthio)-N-(naphthalen-2-yl)butanamide is a complex organic compound with a unique structure that includes a formamido group, a methylthio group, and a naphthalen-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Formamido-4-(methylthio)-N-(naphthalen-2-yl)butanamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the formamido group: This can be achieved by reacting an appropriate amine with formic acid or a formylating agent under controlled conditions.
Introduction of the methylthio group: This step involves the use of a thiolating agent, such as methylthiol, in the presence of a base to introduce the methylthio group.
Attachment of the naphthalen-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a naphthalene derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Formamido-4-(methylthio)-N-(naphthalen-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The naphthalen-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Formamido-4-(methylthio)-N-(naphthalen-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Formamido-4-(methylthio)-N-(naphthalen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The formamido group can form hydrogen bonds with biological molecules, while the methylthio and naphthalen-2-yl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with a similar naphthalene structure but different functional groups.
Naphthalene-substituted aromatic esters: Compounds with naphthalene moieties and ester functional groups.
Uniqueness
(S)-2-Formamido-4-(methylthio)-N-(naphthalen-2-yl)butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the formamido, methylthio, and naphthalen-2-yl groups allows for diverse reactivity and interactions, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H18N2O2S |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-formamido-4-methylsulfanyl-N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C16H18N2O2S/c1-21-9-8-15(17-11-19)16(20)18-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10-11,15H,8-9H2,1H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
SJCDRWNGPZQCPN-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


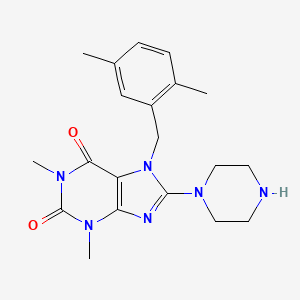
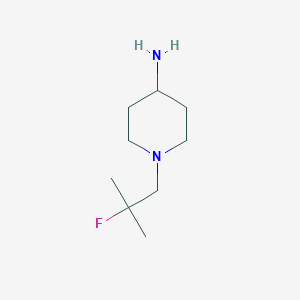
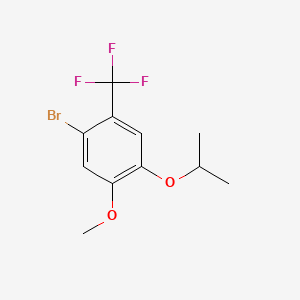

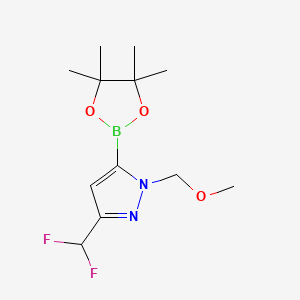
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
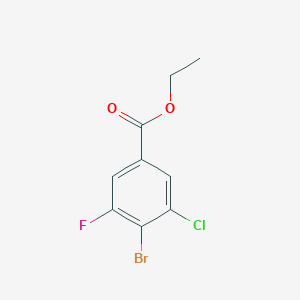
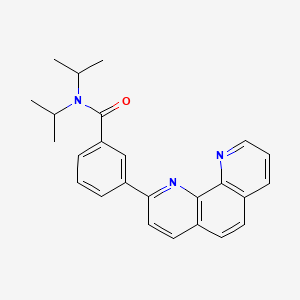
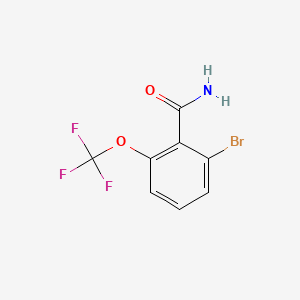
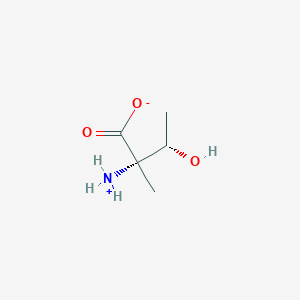
![tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14773954.png)
